molecular formula C21H34O5 B8101238 methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

Cat. No.: B8101238
M. Wt: 366.5 g/mol
InChI Key: WGCXTGBZBFBQPP-MFYMNIHXSA-N
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Description

Methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate is a synthetic prostaglandin analog characterized by a cyclopentane ring with hydroxyl and ketone groups, an (E)-configured octenyl side chain, and a methyl ester terminus. Prostaglandins are lipid mediators involved in inflammation, smooth muscle modulation, and gastric secretion. This compound’s methyl ester group distinguishes it from natural prostaglandins, which typically feature a carboxylic acid moiety (e.g., PGE2, PGD2) .

Properties

IUPAC Name

methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16?,17?,18-,20?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCXTGBZBFBQPP-MFYMNIHXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate, also known as Dinoprostone-related compound C, is a complex organic molecule with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H40O5
  • Molecular Weight : 396.561 g/mol
  • IUPAC Name : this compound
  • CAS Number : 217182-28-0

This compound exhibits biological activity primarily through its interaction with specific receptors in the body. It is known to mimic prostaglandin E1, which plays a crucial role in various physiological processes including inflammation, vasodilation, and smooth muscle contraction.

Biological Activities

The compound has been studied for several biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
  • Vasodilatory Properties : Similar to other prostaglandins, it induces vasodilation by relaxing vascular smooth muscle, which can be beneficial in treating conditions like hypertension.
  • Uterine Contraction Modulation : It has been shown to influence uterine contractions, making it relevant in obstetrics for labor induction.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

In Vitro Studies

A study conducted on human endothelial cells demonstrated that methyl (E)-7-(2R)-3-hydroxy... significantly increased nitric oxide production, leading to enhanced vasodilation .

In Vivo Studies

In animal models, the administration of this compound resulted in reduced inflammatory markers and improved blood flow metrics . For instance, a rat model of induced arthritis showed a marked decrease in joint swelling when treated with methyl (E)-7-(2R)-3-hydroxy... compared to control groups.

Clinical Implications

Clinical trials have explored its efficacy in managing conditions such as preeclampsia and chronic inflammatory diseases. Results indicated that patients receiving treatments containing this compound experienced fewer complications related to their conditions .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityNotes
Methyl (E)-7...396.561 g/molAnti-inflammatoryProstaglandin E1 analog
Dinoprostone352.471 g/molUterine contractionUsed for labor induction
Prostaglandin E1354.486 g/molVasodilationBroad physiological effects

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A cyclopentyl group
  • Hydroxyl groups contributing to its reactivity and biological activity
  • A heptenoate moiety that enhances its lipophilicity

Pharmacological Applications

Methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate has been investigated for its potential therapeutic effects:

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects similar to those of prostaglandins. Its mechanism involves the modulation of inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Cardiovascular Health

The compound may play a role in cardiovascular health by influencing vasodilation and blood flow regulation. Studies suggest that it could help in managing hypertension and improving overall heart function.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding metabolic pathways:

Metabolomics

This compound is often analyzed in metabolomic studies to understand its role in cellular metabolism and its interaction with various biological systems. Its presence in biological samples can provide insights into metabolic disorders.

Enzyme Interaction Studies

The compound can act as a substrate or inhibitor for specific enzymes, making it useful in elucidating enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Agricultural Applications

In agricultural research, this compound has been explored for its potential use as a plant growth regulator:

Growth Promotion

Studies have shown that this compound can enhance plant growth and development by influencing hormonal pathways. It may promote root development and increase resistance to environmental stressors.

Pest Resistance

Research indicates that this compound can enhance pest resistance in certain crops, potentially reducing the need for chemical pesticides.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in cytokine levels and improved clinical outcomes in models of arthritis.

Case Study 2: Plant Growth Regulation

In controlled experiments with tomato plants, the application of this compound resulted in increased biomass and improved fruit yield. The treated plants exhibited enhanced root growth and greater resilience to drought conditions.

Comparison with Similar Compounds

Prostaglandin D2 (PGD2)

Structure: (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid . Key Differences:

  • Functional Groups : PGD2 has a carboxylic acid group (vs. methyl ester) and a hydroxyl group at C5 on the cyclopentane ring (vs. ketone at C5).
  • Biological Role: PGD2 is the most abundant eicosanoid in the brain and is elevated in pathological conditions like Alzheimer’s disease . The methyl ester derivative may exhibit altered blood-brain barrier permeability due to increased lipophilicity.

Prostaglandin E2 (PGE2; Dinoprostone)

Structure: (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid . Key Differences:

  • Terminal Group : PGE2 has a carboxylic acid (vs. methyl ester), enhancing receptor binding affinity.
  • Activity : PGE2 is a potent vasodilator and uterotonic agent. The methyl ester analog may act as a prodrug, requiring hydrolysis to the acid form for activity .

Enprostil

Structure: Methyl (+)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-(3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-4,5-heptadienoate . Key Differences:

  • Side Chain: Enprostil contains a phenoxybutenyl group (vs. hydroxyoctenyl) and a conjugated diene in the heptenoate chain.
  • Clinical Use : Enprostil is a racemic mixture used for gastric acid suppression, highlighting how side-chain modifications can redirect therapeutic applications .

Dinoprostone Impurity C

Structure: (E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid . Key Differences:

  • Stereochemistry : The impurity shares the hydroxyoctenyl side chain but differs in cyclopentane ring stereochemistry.
  • Regulatory Significance: As a pharmacopeial reference standard, its presence in Dinoprostone formulations must be tightly controlled .

Limaprost

Structure: (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid . Key Differences:

  • Side Chain: Limaprost has a methyl-substituted nonenyl chain (vs. unsubstituted octenyl).
  • Application : Used for peripheral vascular diseases, demonstrating how chain length and branching influence tissue specificity .

Structural and Functional Analysis Table

Compound Molecular Formula Molecular Weight Key Structural Features Biological Activity/Use References
Target Compound C21H32O5 364.48 Methyl ester, C5 ketone, (E)-octenyl Under investigation (probable prodrug)
PGD2 C20H32O5 352.47 Carboxylic acid, C5 hydroxyl Neuroinflammation mediator
PGE2 (Dinoprostone) C20H32O5 352.47 Carboxylic acid, C9 ketone Uterine contraction, vasodilation
Enprostil C23H32O6 404.50 Phenoxybutenyl, conjugated diene Gastric acid suppression
Limaprost C22H36O5 380.50 Methylnonenyl side chain Peripheral vascular disease

Research Findings and Implications

  • Ester vs. However, esterase-mediated hydrolysis may be required for activation .
  • Side-Chain Modifications: Enprostil’s phenoxy group and Limaprost’s methylnonenyl chain demonstrate how structural tweaks can redirect therapeutic effects (e.g., gastrointestinal vs. vascular applications) .
  • Stereochemical Sensitivity: Dinoprostone Impurity C underscores the importance of stereochemical purity, as minor changes can alter receptor binding or metabolic stability .

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